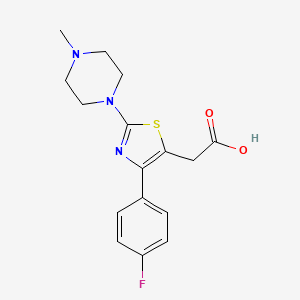
2-(4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid is a synthetic organic compound that belongs to the class of thiazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate precursors under specific conditions.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the thiazole ring with a fluorophenyl group.
Attachment of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction.
Acetic Acid Functionalization:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the thiazole ring.
Reduction: Reduction reactions may target the thiazole ring or the fluorophenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid
- 2-(4-(4-Bromophenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid
- 2-(4-(4-Methylphenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid
Uniqueness
The presence of the fluorophenyl group in 2-(4-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)thiazol-5-yl)acetic acid may confer unique properties, such as increased lipophilicity or enhanced binding affinity to certain targets, compared to its analogs with different substituents.
Eigenschaften
Molekularformel |
C16H18FN3O2S |
|---|---|
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-[4-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C16H18FN3O2S/c1-19-6-8-20(9-7-19)16-18-15(13(23-16)10-14(21)22)11-2-4-12(17)5-3-11/h2-5H,6-10H2,1H3,(H,21,22) |
InChI-Schlüssel |
DAWVBVIZUXTIGX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate](/img/structure/B11792690.png)


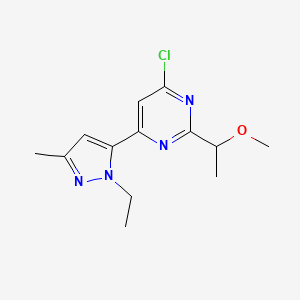
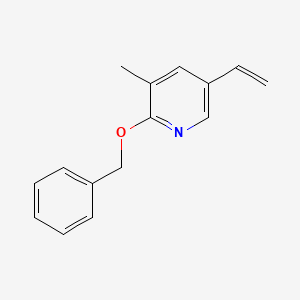


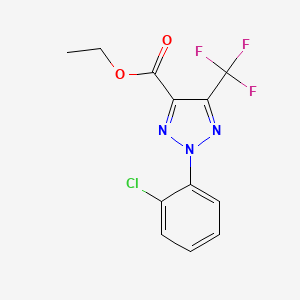
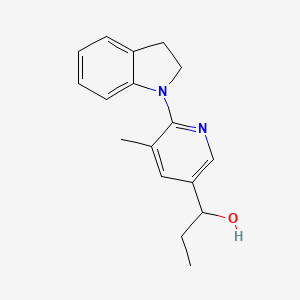



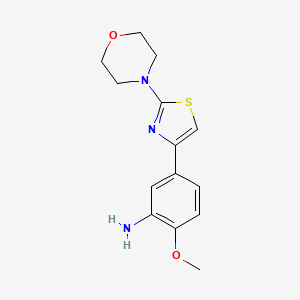
![5,6-Dihydro-4H-pyrrolo[3,4-d]thiazol-2-amine](/img/structure/B11792778.png)
